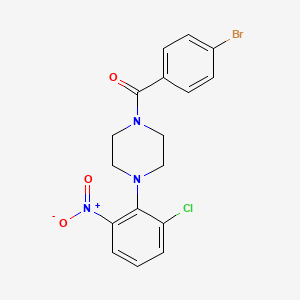
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine, also known as BZP-CN, is a chemical compound that belongs to the piperazine family. BZP-CN has been studied extensively for its potential use in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it can both activate and inhibit the receptor depending on the concentration and context. This mechanism of action is similar to that of other partial agonists such as buspirone and tandospirone, which are used clinically for the treatment of anxiety and depression. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine also inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This effect is similar to that of cocaine and amphetamines, which are known to be addictive.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior and increase social interaction in mice, suggesting a potential role in the treatment of social anxiety disorder. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation, suggesting a potential role in the treatment of addiction. However, further research is needed to fully understand the biochemical and physiological effects of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood and anxiety disorders. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is its potential for abuse and addiction, which may limit its use in certain experiments. Additionally, 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for research on 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine for the treatment of mood disorders and addiction. Another area of interest is the study of the biochemical and physiological effects of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine in humans, which could provide valuable information for the development of new treatments. Finally, further research is needed to fully understand the mechanism of action of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine and its potential for abuse and addiction.
Métodos De Síntesis
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 2-chloro-6-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine a potential candidate for the development of new drugs for the treatment of mood disorders and addiction.
Propiedades
IUPAC Name |
(4-bromophenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-6-4-12(5-7-13)17(23)21-10-8-20(9-11-21)16-14(19)2-1-3-15(16)22(24)25/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQERUDADVNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)

![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)
![2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)